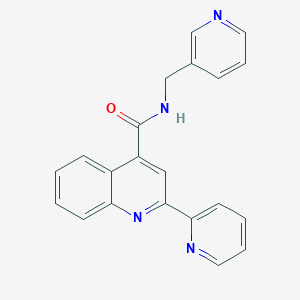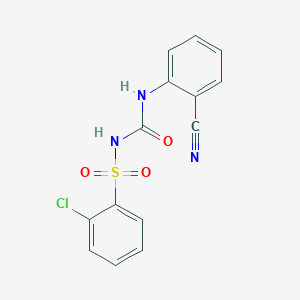
3,4-dimethoxy-N-1H-1,2,4-triazol-5-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethoxy-N-1H-1,2,4-triazol-5-ylbenzamide is a heterocyclic compound that features a 1,2,4-triazole ring fused with a benzamide moietyThe presence of the 1,2,4-triazole ring imparts unique chemical and biological properties to the compound, making it a valuable scaffold for drug discovery and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-1H-1,2,4-triazol-5-ylbenzamide typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved by reacting 3-amino-1,2,4-triazole with appropriate aldehydes or ketones under acidic or basic conditions.
Attachment of the benzamide moiety: The triazole intermediate is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-dimethoxy-N-1H-1,2,4-triazol-5-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of dihydro-1,2,4-triazole derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
3,4-dimethoxy-N-1H-1,2,4-triazol-5-ylbenzamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,4-dimethoxy-N-1H-1,2,4-triazol-5-ylbenzamide involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to inhibition or activation of enzymatic activity. This compound can also interfere with cellular pathways, affecting processes such as cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-1,2,4-triazole: Another triazole derivative with different substituents on the triazole ring.
1,2,4-Triazole-3(5)-carboxylates: Compounds with carboxylate groups attached to the triazole ring.
Ribavirin: An antiviral medication containing the 1,2,4-triazole ring.
Uniqueness
3,4-dimethoxy-N-1H-1,2,4-triazol-5-ylbenzamide is unique due to the presence of both methoxy groups and the benzamide moiety, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile scaffold for drug development and other applications .
Propriétés
IUPAC Name |
3,4-dimethoxy-N-(1H-1,2,4-triazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-17-8-4-3-7(5-9(8)18-2)10(16)14-11-12-6-13-15-11/h3-6H,1-2H3,(H2,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOKHWOFYYCYRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC=NN2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]-2-furamide](/img/structure/B5615924.png)
![N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2-fluorophenyl)methanimine](/img/structure/B5615938.png)
![4-[5-({(3R*,4R*)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl}carbonyl)-2-furyl]-2-methylbut-3-yn-2-ol](/img/structure/B5615955.png)

![2-(3-methyl-2-buten-1-yl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5615968.png)

![[(2,6-difluorophenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine](/img/structure/B5615985.png)




![4-{1-[2-(dimethylamino)benzoyl]piperidin-3-yl}benzoic acid](/img/structure/B5616031.png)
![9-[3-(2-amino-1,3-thiazol-4-yl)propanoyl]-2-(cyclopropylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5616034.png)
![(3,4-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5616037.png)
